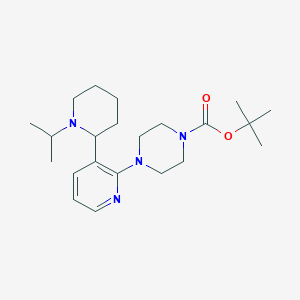
4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of organic compounds known as anilines. These compounds contain an amino group attached to a benzene ring. The presence of the furan and triazole rings in its structure makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Chlorination: The chlorination of the aniline ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final Coupling: The final step involves coupling the triazole-furan intermediate with the chlorinated aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chloro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 4-Chloro-N-(furan-2-ylmethyl)aniline
- 4-Chloro-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}aniline
Uniqueness
4-Chloro-N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both the furan and triazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H11ClN4O |
|---|---|
分子量 |
274.70 g/mol |
IUPAC 名称 |
4-chloro-N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C13H11ClN4O/c14-9-3-5-10(6-4-9)15-8-12-16-13(18-17-12)11-2-1-7-19-11/h1-7,15H,8H2,(H,16,17,18) |
InChI 键 |
FAPIHHMZGVMQLG-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)

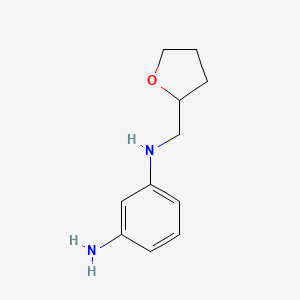

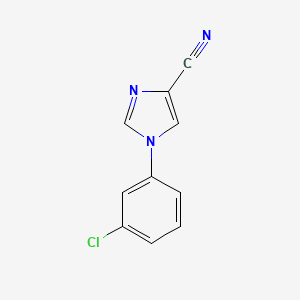
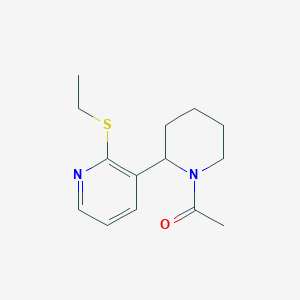

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)


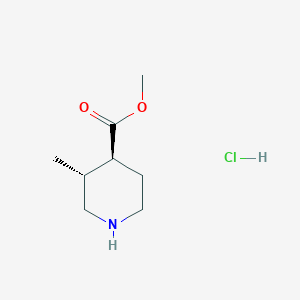
![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
